2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone
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Overview
Description
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone is a heterocyclic compound that contains both oxadiazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the sulfanyl group: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the morpholine moiety: The final step involves the reaction of the intermediate with a morpholine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-diabetic, anti-inflammatory, and anti-cancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine moiety are also studied for their medicinal properties.
Uniqueness
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone is unique due to the combination of the oxadiazole and morpholine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-18-19-17(23-13)24-12-16(21)20-9-10-22-15(11-20)8-7-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOZWWPHINAKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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